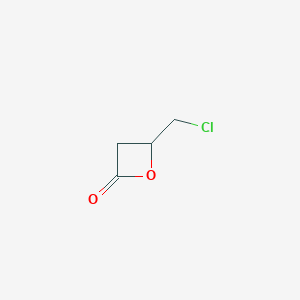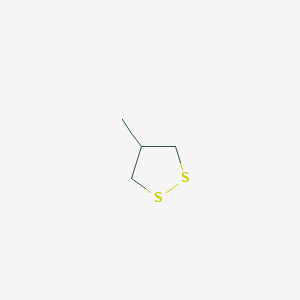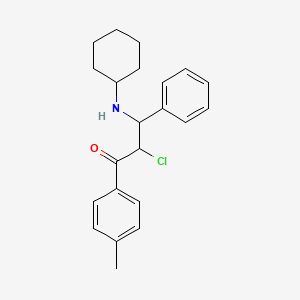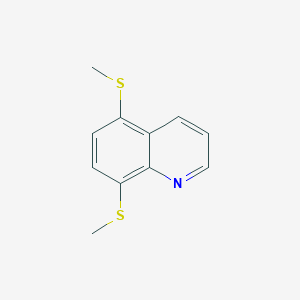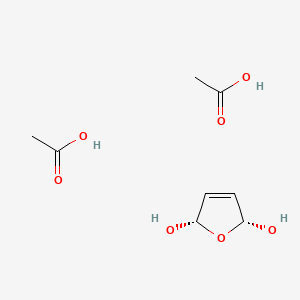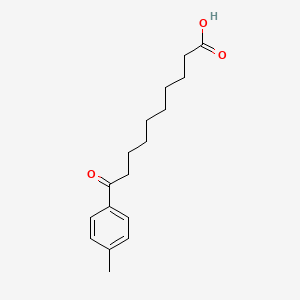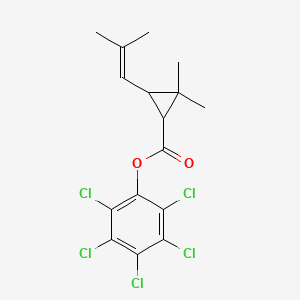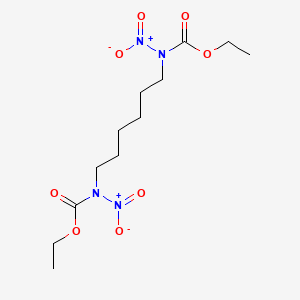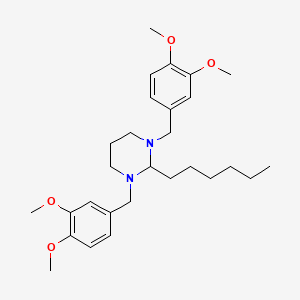
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzyl groups attached to a hexahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with hexahydropyrimidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3,4-dimethoxybenzyl)hexahydro-2-pyrimidinyl-N,N-dimethylaniline: Similar structure but with an additional dimethylaniline group.
1,3-Bis(3,4-dimethoxyphenyl)propan-1-one: Similar benzyl groups but different core structure.
Uniqueness
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is unique due to its hexahydropyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds
Eigenschaften
CAS-Nummer |
5022-80-0 |
|---|---|
Molekularformel |
C28H42N2O4 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
1,3-bis[(3,4-dimethoxyphenyl)methyl]-2-hexyl-1,3-diazinane |
InChI |
InChI=1S/C28H42N2O4/c1-6-7-8-9-11-28-29(20-22-12-14-24(31-2)26(18-22)33-4)16-10-17-30(28)21-23-13-15-25(32-3)27(19-23)34-5/h12-15,18-19,28H,6-11,16-17,20-21H2,1-5H3 |
InChI-Schlüssel |
PKHKLPGASDLLCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1N(CCCN1CC2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)

![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)

